molecular formula C12H22N4O2 B12539899 N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine CAS No. 652538-40-4

N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine

Cat. No.: B12539899
CAS No.: 652538-40-4
M. Wt: 254.33 g/mol
InChI Key: WFTZLTZWOGDYKP-UWVGGRQHSA-N
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Description

N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of Methoxyethyl Groups: The methoxyethyl groups can be introduced via alkylation reactions using methoxyethyl halides in the presence of a base such as potassium carbonate.

    Formation of Butan-1-imine Moiety: The butan-1-imine moiety can be introduced through a condensation reaction between an appropriate aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactors can enhance the reaction efficiency and provide better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methoxyethyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as an antifungal or antibacterial agent due to the triazole moiety.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyethyl groups may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The butan-1-imine moiety may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both methoxyethyl groups and a butan-1-imine moiety sets it apart from other triazole derivatives, potentially offering unique reactivity and applications.

Properties

CAS No.

652538-40-4

Molecular Formula

C12H22N4O2

Molecular Weight

254.33 g/mol

IUPAC Name

N-[3,5-bis[(1S)-1-methoxyethyl]-1,2,4-triazol-4-yl]butan-1-imine

InChI

InChI=1S/C12H22N4O2/c1-6-7-8-13-16-11(9(2)17-4)14-15-12(16)10(3)18-5/h8-10H,6-7H2,1-5H3/t9-,10-/m0/s1

InChI Key

WFTZLTZWOGDYKP-UWVGGRQHSA-N

Isomeric SMILES

CCCC=NN1C(=NN=C1[C@H](C)OC)[C@H](C)OC

Canonical SMILES

CCCC=NN1C(=NN=C1C(C)OC)C(C)OC

Origin of Product

United States

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